Bitertanol, (R,R)-(+/-)-

Physicochemical properties Environmental fate Analytical method development

Bitertanol, (R,R)-(+/-)- (CAS 70585-38-5), is the (1R,2R)-diastereomer of the chiral triazole fungicide bitertanol. This molecule, which contains two chiral centers and exists as one of four stereoisomers, is a component of the commercial fungicide mixture but possesses distinct physicochemical and biological properties that are critical for method development, environmental fate studies, and structure-activity relationship investigations.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 70585-38-5
Cat. No. B1212354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBitertanol, (R,R)-(+/-)-
CAS70585-38-5
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3/t18-,19+/m0/s1
InChIKeyVGPIBGGRCVEHQZ-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bitertanol (R,R)-(+/-)- (CAS 70585-38-5): Chiral Triazole Fungicide Isomer for Analytical and Toxicological Differentiation


Bitertanol, (R,R)-(+/-)- (CAS 70585-38-5), is the (1R,2R)-diastereomer of the chiral triazole fungicide bitertanol . This molecule, which contains two chiral centers and exists as one of four stereoisomers, is a component of the commercial fungicide mixture but possesses distinct physicochemical and biological properties that are critical for method development, environmental fate studies, and structure-activity relationship investigations [1]. Unlike the commercial racemic mixture, this single diastereomer form enables precise quantitative analysis and the study of stereospecific effects on non-target organisms and endocrine systems [2].

Why Bitertanol (R,R)-(+/-)- Cannot Be Substituted by Other Stereoisomers or the Racemic Mixture


The four stereoisomers of bitertanol exhibit profound stereoselectivity in bioactivity, toxicity, degradation kinetics, and endocrine disruption potential [1]. The commercial mixture (rac-bitertanol) is predominantly composed of the (1R,2S)/(1S,2R) diastereomeric pair, with the (1R,2R)/(1S,2S) pair as a minor component [2]. Using the racemic mixture or an alternative isomer when a specific property of the (R,R)-enantiomer is required—such as its lower algal toxicity profile or its distinct thyroid receptor activity—will lead to inaccurate experimental results and flawed risk assessments [3].

Quantitative Comparative Evidence for Bitertanol (R,R)-(+/-)- Against Its Stereoisomers


Physicochemical Property Divergence: Diastereomer B vs. Diastereomer A

The (R,R)-(+/-)- enantiomer belongs to Diastereomer B, which shows markedly different physicochemical properties compared to the major Diastereomer A ((1R,2S)/(1S,2R) pair). This differentiation is crucial for predicting environmental partitioning and for developing separation methods [1].

Physicochemical properties Environmental fate Analytical method development

Enhanced Aquatic Safety Profile: Lower Algal Toxicity of (1R,2R)-Bitertanol

A direct head-to-head comparison reveals that (1R,2R)-bitertanol is significantly less toxic to the aquatic primary producer *Chlorella pyrenoidosa* than its (1S,2S)- enantiomer [1]. This stereospecific toxicity difference is critical for downstream ecological risk assessment and for regulatory submissions.

Aquatic toxicology Ecotoxicology Chlorella pyrenoidosa

Differential Endocrine Disruption: Absence of Thyroid Receptor (TR) Antagonism

Four bitertanol stereoisomers were tested for antagonistic effects on the estrogen receptor (ER) and thyroid hormone receptor (TR) using reporter gene assays. While all four showed effects on ER, only (1S,2R)- and (1R,2S)-bitertanol exhibited antagonistic effects on TR; (1R,2R)-bitertanol did not [1].

Endocrine disruption Thyroid hormone receptor In vitro toxicology

Moderate Target Site Binding Affinity: In Silico Docking Study

Molecular docking against the ferriporphyrin target reveals that (1R,2R)-bitertanol has an intermediate binding distance of 2.6 Å. It binds more closely than the low-activity isomers (3.8 Å) but not as tightly as the most potent (1S,2R)-isomer (2.5 Å) [1].

Molecular docking CYP51 Structure-activity relationship

Intermediate Environmental Persistence: Half-Life in Tomato Matrix

The environmental fate of each stereoisomer differs. In tomato, (1R,2R)-bitertanol has a half-life of 4.1 days, which is identical to the most active (1S,2R)-isomer but longer than the fast-degrading (1R,2S)-isomer (3.7 days) and shorter than the most persistent (1S,2S)-isomer (4.8 days) [1].

Degradation kinetics Food safety Pesticide residue analysis

Availability as a High-Purity Diastereomer Standard for Quantification

A patented method enables the preparation of Diastereomer B (the (1R,2R)/(1S,2S) pair) with a purity exceeding 98%, directly addressing the current lack of pure isomer standards that causes quantification errors in regulatory analysis [1].

Analytical standard Chromatography Pesticide quality control

Validated Application Scenarios for Bitertanol (R,R)-(+/-)- Based on Quantitative Evidence


Isomer-Specific Analytical Reference Standard for Pesticide Residue Laboratories

Regulatory and contract research laboratories must use a pure (1R,2R)-bitertanol standard to develop and validate HPLC or SFC-MS/MS methods that can separately quantify Diastereomer B, a minor component typically present at only 15–30% in technical products [1]. The >98% purity material (Evidence Item 6) enables correction for differential detector response factors, eliminating the systematic bias inherent in methods that simply sum co-eluting diastereomer peaks [2].

Environmental Fate and Metabolism Studies Requiring Stereoisomer Resolution

Environmental chemists investigating the persistence and transport of chiral pesticides in soil and water systems require the pure (1R,2R)-enantiomer. Its distinct physicochemical profile—including a 2.45-fold lower water solubility than Diastereomer A (Evidence Item 1)—and its intermediate 4.1-day half-life in crops (Evidence Item 5) are essential inputs for field-specific, enantiomer-level fate models that are increasingly required by regulatory bodies [3].

Mechanistic Endocrine Disruption Research Using a Selective Thyroid Receptor Probe

Toxicologists focused on the thyroid-disrupting potential of triazole fungicides can utilize (1R,2R)-bitertanol as a valuable negative control. Its unique lack of TR antagonism, in contrast to the (1S,2R)- and (1R,2S)-isomers (Evidence Item 3), allows for the unambiguous attribution of effects to specific molecular configurations, enabling the elucidation of structure-activity relationships for endocrine-mediated toxicity [4].

Green Chemistry and Low-Toxicity Agrochemical Development

Agrochemical discovery teams seeking to develop next-generation fungicides with a reduced ecotoxicological footprint can use (1R,2R)-bitertanol's scaffold as a starting point. Its 1.6–2.7-fold lower toxicity to the aquatic indicator species *Chlorella pyrenoidosa* compared to its (1S,2S)-enantiomer (Evidence Item 2) provides a proven structural basis for designing inherently safer chiral fungicides [5].

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